N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 3,4-dimethylaniline with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound might bind to a specific receptor, altering its conformation and triggering a cascade of intracellular events.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)piperazine-1-carboxamide
- 4-(4-methoxyphenyl)piperazine-1-carboxamide
- N-(3,4-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both 3,4-dimethylphenyl and 4-methoxyphenyl groups, which can impart distinct pharmacological properties compared to other piperazine derivatives. These structural features might influence its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-5-17(14-16(15)2)21-20(24)23-12-10-22(11-13-23)18-6-8-19(25-3)9-7-18/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRAXCGPBVRHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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